molecular formula C13H23F3N2O2 B13704117 trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine

trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine

Cat. No.: B13704117
M. Wt: 296.33 g/mol
InChI Key: XNVZHYAJGSFFDF-UHFFFAOYSA-N
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Description

trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine: is a synthetic organic compound that features a cyclohexane ring substituted with a Boc-protected amine and a trifluoroethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine typically involves the following steps:

    Protection of the amine group: The primary amine on the cyclohexane ring is protected using Boc anhydride in the presence of a base such as triethylamine.

    Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via nucleophilic substitution using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyclohexane ring.

    Reduction: Reduction reactions could target the trifluoroethyl group or the cyclohexane ring.

    Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine can be used as an intermediate in the synthesis of more complex molecules, particularly those requiring a trifluoroethyl group for increased lipophilicity or metabolic stability.

Biology and Medicine

In biological and medical research, this compound could be used to study the effects of trifluoroethyl groups on biological activity, potentially leading to the development of new pharmaceuticals.

Industry

In industry, the compound might be used in the development of new materials or as a building block for agrochemicals.

Mechanism of Action

The mechanism of action for trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine: can be compared to other Boc-protected amines or trifluoroethyl-substituted compounds.

    This compound: is unique in its combination of a Boc-protected amine and a trifluoroethyl group on a cyclohexane ring, which may confer specific chemical and biological properties.

Uniqueness

The presence of both a Boc-protected amine and a trifluoroethyl group makes this compound particularly versatile in synthetic chemistry, allowing for selective deprotection and further functionalization.

Properties

Molecular Formula

C13H23F3N2O2

Molecular Weight

296.33 g/mol

IUPAC Name

tert-butyl N-[4-(2,2,2-trifluoroethylamino)cyclohexyl]carbamate

InChI

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10-6-4-9(5-7-10)17-8-13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19)

InChI Key

XNVZHYAJGSFFDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC(F)(F)F

Origin of Product

United States

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